Ethyl 4,5-dibromofuran-2-carboxylate

Descripción general

Descripción

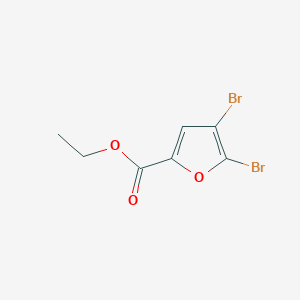

Ethyl 4,5-dibromofuran-2-carboxylate is a synthetic organic compound that belongs to the furan family. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the furan ring, and an ethyl ester group at the 2 position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dibromofuran-2-carboxylate typically involves the bromination of furan derivatives. One common method is the bromination of furan-2-carboxylic acid, followed by esterification. For example, 4,5-dibromofuran-2-carboxylic acid can be reacted with ethanol in the presence of sulfuric acid under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4,5-dibromofuran-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products with nucleophiles replacing the bromine atoms.

Oxidation: Oxygenated derivatives of the furan ring.

Reduction: Alcohol derivatives from the reduction of the ester group.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 4,5-dibromofuran-2-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a precursor for developing biologically active molecules, particularly those targeting retroviral diseases.

Case Study: Synthesis of Antiviral Agents

A study highlighted the use of this compound in synthesizing novel antiviral agents. Researchers reacted this compound with amines to produce substituted furan derivatives that exhibited significant antiviral activity against specific retroviruses. The synthesis pathway demonstrated high yields and efficiency, making it a valuable intermediate in drug development .

Agrochemical Applications

In the agrochemical sector, this compound is employed as an intermediate in the formulation of new pesticides. Its brominated structure enhances the biological activity of the resulting compounds.

Data Table: Pesticide Development

The synthesis of these agrochemicals often involves coupling reactions where this compound acts as a key building block. The resulting products have shown improved efficacy against pests compared to traditional compounds.

Materials Science

Recent research has also explored the application of this compound in materials science, particularly in developing polymeric materials with enhanced properties.

Case Study: Polymer Synthesis

In a study focused on creating biodegradable polymers, researchers incorporated this compound into polyesters. The resulting materials exhibited improved thermal stability and mechanical strength compared to conventional polymers. These findings suggest potential applications in sustainable packaging solutions .

Mecanismo De Acción

The mechanism of action of Ethyl 4,5-dibromofuran-2-carboxylate involves its interaction with various molecular targets. The bromine atoms and the ester group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological activity. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Comparación Con Compuestos Similares

Ethyl 4,5-dibromofuran-2-carboxylate can be compared with other similar compounds, such as:

- Ethyl 5-bromofuran-2-carboxylate

- Methyl 4,5-dibromo-2-furoate

- 4,5-Dibromofuran-2-carboxylic acid

Uniqueness

The presence of two bromine atoms at the 4 and 5 positions of the furan ring makes this compound unique.

Actividad Biológica

Ethyl 4,5-dibromofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves bromination of furan derivatives and subsequent esterification. The compound can be synthesized through various methods, including electrophilic bromination and coupling reactions. For instance, it has been reported that mthis compound can be produced via nickel-electrocatalyzed synthesis methods, demonstrating the versatility in its production .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Compounds derived from furan and its derivatives have shown antimicrobial properties against various pathogens. The presence of bromine atoms enhances these effects by increasing lipophilicity and reactivity .

- Anticancer Properties : Research indicates that derivatives of dibromofuran compounds exhibit cytotoxic effects against cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in promyelocytic leukemia HL-60 cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

- Protein Tyrosine Kinase Inhibition : this compound and its analogs have been investigated for their inhibitory effects on protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways related to cancer progression. The IC50 values for some derivatives indicate promising potency compared to known inhibitors like genistein .

The mechanisms through which this compound exerts its biological effects are multifaceted:

-

Induction of Apoptosis :

- The compound has been shown to increase intracellular calcium levels and reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption. This cascade results in the activation of caspase-3 and upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

- Inhibition of Kinases :

Case Study 1: Anticancer Activity in HL-60 Cells

A study demonstrated that this compound significantly reduced cell viability in HL-60 cells with an IC50 value around 23.5 µM. The treatment led to increased apoptosis rates and altered expression levels of key apoptotic proteins, indicating its potential as an anti-leukemia therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives including this compound were tested against various bacterial strains. Results indicated a marked decrease in bacterial growth rates, highlighting the compound's potential as an antimicrobial agent against resistant strains .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

ethyl 4,5-dibromofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O3/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZGPQXXFBJHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(O1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409035 | |

| Record name | Ethyl 4,5-dibromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54113-42-7 | |

| Record name | Ethyl 4,5-dibromo-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54113-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,5-dibromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.